Nickelhypophosphit-Hexahydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

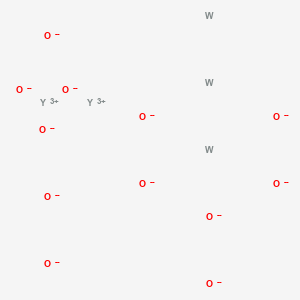

Nickel hypophosphite hexahydrate is a chemical compound with the formula Ni(H₂PO₂)₂·6H₂O. It is a green cubic crystal that is soluble in cold water. This compound is primarily used in electroless nickel plating, which is a method of depositing a nickel-phosphorus alloy onto a substrate without the use of an electric current .

Wissenschaftliche Forschungsanwendungen

Nickel hypophosphite hexahydrate has a wide range of applications in scientific research:

Biology and Medicine: While specific applications in biology and medicine are less documented, its role in catalysis can indirectly impact these fields through the development of new materials and technologies.

Wirkmechanismus

Target of Action

Nickel hypophosphite hexahydrate primarily targets the electrochemical behavior of nickel in the hypophosphorous acid solution . It is synthesized by the direct electrooxidation method and is directly used for electroless nickel plating .

Mode of Action

The anodic oxidation process of nickel in the hypophosphorous acid solution consists of active, active-passive, passive, transpassive, and oxygen evolution regions . The electrolyte with a Ni2+ concentration of 8.07 g·L-1 and the molar ratio of 0.36 for Ni2+/H2PO2 - is obtained by controlling the anodic potential at 0.24 V for 3 h in 25 g·L-1 hypophosphorous acid solution .

Biochemical Pathways

Nickel hypophosphite hexahydrate affects the electrochemical behavior of nickel, leading to changes in the oxidation process . This process is critical to nickel-induced toxicity responses, as disruption of protein responses and protein response-based biochemical pathways represents a key mechanism through which nickel induces cytotoxicity and carcinogenesis .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its electrochemical properties and its interaction with the hypophosphorous acid solution .

Result of Action

The result of the action of nickel hypophosphite hexahydrate is the formation of a nickel plating layer. Compared to the industrial nickel deposition, the nickel plating layer obtained from the bath containing the electrolyte has a more compact surface, higher phosphorus content, and better corrosion resistance .

Action Environment

The action of nickel hypophosphite hexahydrate is influenced by environmental factors such as the concentration of Ni2+ and H2PO2 - in the hypophosphorous acid solution, and the anodic potential . These factors can affect the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Nickel hypophosphite hexahydrate plays a significant role in biochemical reactions, particularly in the reduction of metal ions. It interacts with enzymes such as hydrogenases and phosphatases, facilitating electron transfer processes. The compound’s interaction with these enzymes is crucial for catalytic activities, where it acts as a reducing agent, converting metal ions to their elemental forms .

Cellular Effects

Nickel hypophosphite hexahydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the hydrogen evolution reaction in cells, impacting the efficiency of energy conversion processes . Additionally, the compound can alter gene expression related to oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, nickel hypophosphite hexahydrate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their active sites, leading to changes in catalytic activities. The compound’s ability to reduce metal ions is a key aspect of its molecular mechanism, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nickel hypophosphite hexahydrate change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade into phosphite over extended periods. Long-term exposure to nickel hypophosphite hexahydrate has been shown to affect cellular functions, including enzyme activities and metabolic processes .

Dosage Effects in Animal Models

The effects of nickel hypophosphite hexahydrate vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions, while high doses may lead to toxic effects. Adverse effects such as oxidative stress and cellular damage have been observed at elevated concentrations, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

Nickel hypophosphite hexahydrate is involved in several metabolic pathways, including those related to energy production and metal ion reduction. It interacts with enzymes like hydrogenases and phosphatases, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is critical for maintaining cellular homeostasis and efficient energy conversion .

Transport and Distribution

Within cells and tissues, nickel hypophosphite hexahydrate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects. The compound’s distribution is essential for its role in catalytic processes and cellular functions .

Subcellular Localization

Nickel hypophosphite hexahydrate is localized in various subcellular compartments, including the cytoplasm and vacuoles. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular distribution is crucial for its role in biochemical reactions and cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel hypophosphite hexahydrate can be synthesized through a hydrothermal route using nickel chloride, sodium hypophosphite, and white phosphorus as reactants at 170°C . Another method involves reacting a solution of sodium hypophosphite and nickel sulfate at 150°C in an autoclave to produce nickel phosphide nanoparticles .

Industrial Production Methods: In industrial settings, nickel hypophosphite hexahydrate is often produced by reacting nickel chloride hexahydrate with sodium hypophosphite monohydrate. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the hexahydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: Nickel hypophosphite hexahydrate undergoes various chemical reactions, including:

Reduction: It can be reduced to form nickel phosphide nanoparticles.

Oxidation: It can participate in oxidation reactions, although specific conditions and reagents are less commonly documented.

Common Reagents and Conditions:

Reduction: Sodium hypophosphite is commonly used as a reducing agent in the preparation of nickel phosphide catalysts.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Nickel hypophosphite hexahydrate can be compared with other nickel phosphides and metal phosphides:

Nickel Phosphide (Ni₂P): Similar in catalytic properties but differs in preparation methods and specific applications.

Nickel Phosphide (Ni₁₂P₅): Another form of nickel phosphide with different phase and catalytic properties.

Other Metal Phosphides: Compounds like iron, cobalt, and molybdenum phosphides also exhibit catalytic properties but differ in their specific applications and efficiencies.

Nickel hypophosphite hexahydrate stands out due to its specific use in electroless nickel plating and its role as a precursor for highly active nickel phosphide catalysts.

Eigenschaften

CAS-Nummer |

13477-97-9 |

|---|---|

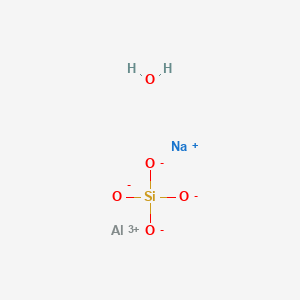

Molekularformel |

H12NiO10P2 |

Molekulargewicht |

292.73 g/mol |

InChI |

InChI=1S/Ni.2HO2P.6H2O/c;2*1-3-2;;;;;;/h;2*(H,1,2);6*1H2/q+2;;;;;;;;/p-2 |

InChI-Schlüssel |

OFWQYFSMYVEOSZ-UHFFFAOYSA-L |

Kanonische SMILES |

O.O.O.O.O.O.[O-]P=O.[O-]P=O.[Ni+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.